2-Chloro-4-fluoro-4'-pyrrolidinomethyl benzophenone
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Description
Scientific Research Applications
Antiproliferative Activity
A study explored benzophenones with pyridine nucleus for their antiproliferative activity against DLA cells. Compounds with fluoro and chloro substituents at the benzoyl ring of benzophenone scaffold showed significant activity, suggesting their role in activating caspase-activated DNase for DNA fragmentation and inhibiting Dalton's lymphoma ascites tumor growth (Al‐Ghorbani et al., 2016).
Polymer Applications
Research on sulfonated poly(4'-phenyl-2,5-benzophenone) and poly(arylene ether sulfone) for proton exchange membranes utilized 4-chloro-4'-fluorobenzophenone. These multiblock copolymers formed flexible transparent films and were evaluated for water absorption and proton conductivity, indicating their potential in fuel cell technology (Ghassemi et al., 2004).
Synthesis of Novel Compounds
Various studies have synthesized new compounds using fluorinated benzophenones. For example, synthesis of fluorinated benzothiazolo imidazole compounds exhibited promising antimicrobial activity (Sathe et al., 2011). Additionally, fluorinated benzophenones have been used in the synthesis of 1,3-disubstituted-1,4-benzodiazepine derivatives (Ghelani & Naliapara, 2016).
Drug Synthesis and Labeling
In pharmacological research, fluorinated benzophenones have been used in the synthesis and labeling of neuroleptic butyrophenones, indicating their significance in drug development and metabolic studies (Nakatsuka et al., 1979).
Transformation Characteristics
The transformation behaviors of benzophenones, such as in chlorination disinfection treatments, have been investigated to understand their environmental impact and degradation pathways (Yang et al., 2017).
properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO/c19-17-11-15(20)7-8-16(17)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIIPMYFVUNDRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642761 |
Source
|
Record name | (2-Chloro-4-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-4'-pyrrolidinomethyl benzophenone | |
CAS RN |
898776-73-3 |
Source
|
Record name | (2-Chloro-4-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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